Octyl Maleimide
Overview
Description
Synthesis Analysis
Maleimide compounds are typically synthesized through reactions involving maleic anhydride and various amines or nucleophilic substitutions. For example, maleimide-terminated poly(ether ketones) have been synthesized via nucleophilic aromatic substitution, highlighting the versatility of maleimide chemistry in creating high-performance materials with controlled molecular weights and functional end groups (Lyle et al., 1989).
Molecular Structure Analysis
The molecular structure of maleimides plays a crucial role in their reactivity and applications. Electron diffraction studies have provided insights into the bond lengths and angles, indicating a degree of delocalization around the nitrogen atom, which is consistent with the observed reactivity of these compounds (Harsányi et al., 1985).
Chemical Reactions and Properties
Maleimides undergo various chemical reactions, including cycloadditions and cross-coupling reactions, enabling the synthesis of a wide range of derivatives. For instance, unsymmetrical 3,4-disubstituted maleimides have been synthesized via palladium-catalyzed cross-coupling reactions (Bouissane et al., 2009), demonstrating the potential for creating diverse compounds with tailored properties.
Physical Properties Analysis
The physical properties of maleimide derivatives are significantly influenced by their molecular structure. For example, the synthesis and characterization of maleimide copolymers have revealed the impact of fluorinated side chains on the bulk and surface properties, indicating the potential for tailoring material properties through chemical modification (Appelhans et al., 2005).
Scientific Research Applications
Application 1: One-pot thiol–amine bioconjugation to maleimides
- Methods of Application : By consecutive conjugation of a thiol and an amine to dibromomaleimides, aminothiomaleimides can be generated extremely efficiently. The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
- Results or Outcomes : This conjugation strategy has been applied to peptides and proteins to generate stabilised trifunctional conjugates. It is proposed that this stabilisation-dual modification strategy could have widespread use in the generation of diverse conjugates .
Application 2: Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry
- Summary of the Application : Anti-nicotine vaccines often conjugate nicotine molecules to a carrier protein to make them polymeric and more immunogenic. A novel approach has been reported to conjugate maleimide-modified nicotine hapten with a disulfide bond-reduced carrier protein in an organic solvent .
- Methods of Application : The protein was unfolded to make the peptide conformation more flexible and expose more conjugation sites. Thiol–maleimide “click” chemistry was utilized to conjugate the disulfide bond-reduced protein and maleimide-modified nicotine due to its availability, fast kinetics, and bio-orthogonality .
- Results or Outcomes : Various nicotine conjugate vaccines were prepared via this strategy, and their immunology effects were investigated by using MPL and QS-21 as adjuvants. The in vivo study in mice showed that the nicotine–BSA conjugate vaccines induced high anti-nicotine IgG antibody titers, compared with vaccines prepared by using traditional condensation methods .
Application 3: 3,4-Disubstituted Maleimides
- Summary of the Application : 3,4-Disubstituted maleimides, a category that includes Octyl Maleimide, have been studied for their potential as pharmaceutical agents or reactive dyes .
- Methods of Application : Various synthetic methods have been explored for the production of 3,4-disubstituted maleimides. These methods have been classified and analyzed for their advantages and drawbacks .
- Results or Outcomes : While specific outcomes are not detailed in the source, the areas of practical applications have been indicated for several 3,4-disubstituted maleimide derivatives .
Safety And Hazards
Future Directions
Recent studies suggest that maleimide chemistry, including Octyl Maleimide, is attracting much attention in recent years8. Maleimide core moieties are present in various natural products and pharmaceuticals8. These derivatives can be readily modified into biologically important compounds8. This opens up new avenues for future drug development9.
Relevant Papers
The paper “Bioconjugation with Maleimides: A Useful Tool for Chemical Biology” discusses the major progress and mechanistic investigations on Heck-type reaction/cyclization of maleimides with organic molecules5. Another paper titled “Maleimide Chemistry: Enabling the Precision Polymer Synthesis” presents a compilation of the main characteristics of maleimide chemistry in developing the precisely controlled polymers10.
properties
IUPAC Name |
1-octylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-91-0 | |
Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60333583 | |
Record name | Octyl Maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl Maleimide | |
CAS RN |
4080-76-6 | |
Record name | Octyl Maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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